molecular formula C10H16O B1425185 4,7-Decadienal, (Z,Z)- CAS No. 22644-09-3

4,7-Decadienal, (Z,Z)-

Cat. No.: B1425185
CAS No.: 22644-09-3
M. Wt: 152.23 g/mol
InChI Key: MZLGFRRNMCCNBB-CWWKMNTPSA-N
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Description

Historical Context of Polyunsaturated Aldehyde Research

The investigation into polyunsaturated aldehydes is deeply rooted in the broader history of lipid chemistry. Research into polyunsaturated fatty acids (PUFAs) began in earnest in the mid-20th century, initially focusing on their nutritional importance. nih.gov It was later discovered that these fatty acids are precursors to a wide array of secondary metabolites, including aldehydes. nih.govlongdom.org

A significant breakthrough in PUA research came from the field of marine biology. Scientists observed that diatoms, a major group of algae, produce PUAs as a defense mechanism. wikipedia.orgvliz.be This "wound-activated" process is triggered when diatom cells are damaged, such as during grazing by predators like copepods. wikipedia.org Upon cell disruption, enzymes like lipases and lipoxygenases are released, which rapidly convert fatty acids from the cell membrane into highly reactive PUAs. wikipedia.orgvliz.be This discovery shifted the perception of diatoms from being merely a passive food source to active participants in complex ecological interactions, capable of producing bioactive compounds that can deter predators. vliz.benih.gov Early research identified several PUAs produced by diatoms, including various isomers of heptadienal, octadienal, and decatrienal, laying the groundwork for understanding their ecological significance. wikipedia.org

Significance of Stereoisomeric Specificity in (Z,Z)-4,7-Decadienal Studies

The biological activity of polyunsaturated aldehydes is exquisitely dependent on their stereochemistry—the specific three-dimensional arrangement of atoms, particularly around the carbon-carbon double bonds. These double bonds can exist in either a cis (Z) or trans (E) configuration. The notation "(Z,Z)" in (Z,Z)-4,7-Decadienal specifies that the substituent groups at both the 4th and 7th carbon positions are on the same side of the double bond axis ("Z" from the German zusammen, meaning together). studymind.co.uk

This stereoisomeric specificity is paramount because biological receptors, such as those for pheromones, are highly chiral and will only bind effectively with molecules that have a precise geometric shape. nih.gov Even a subtle change from a Z to an E isomer can render a compound biologically inactive or elicit a completely different response. mdpi.com For instance, in the world of insect chemical communication, the specific blend and stereochemistry of pheromone components are crucial for species recognition and mating. researchgate.netnih.gov Consequently, the chemical synthesis of compounds like (Z,Z)-4,7-Decadienal for research purposes must be highly stereoselective, employing methods that precisely control the geometry of the forming double bonds. researchgate.netrsc.org The development of such stereoselective synthetic routes is a significant area of research in organic chemistry. rsc.orgmdpi.com

Current Academic Landscape of (Z,Z)-4,7-Decadienal Investigations

Current research continues to uncover the multifaceted roles of (Z,Z)-4,7-Decadienal and related PUAs. Investigations span from its natural occurrence to its function as a semiochemical—a chemical involved in communication.

Natural Occurrence and Ecological Roles: (Z,Z)-4,7-Decadienal has been identified as a naturally occurring compound in the oil of Acorus calamus (sweet flag). thegoodscentscompany.comthegoodscentscompany.com More broadly, the family of decadienals and other PUAs are extensively studied for their role in the marine environment. Produced by numerous diatom species, these compounds are recognized as potent infochemicals. wikipedia.orgmdpi.com They play a significant role in planktonic food webs by negatively affecting the reproductive success of grazers like copepods, causing reduced egg viability and developmental abnormalities in their offspring. wikipedia.orgvliz.beresearchgate.net This anti-predatory effect highlights a key ecological function of PUAs in regulating herbivore populations. researchgate.netnih.gov

Semiochemical Activity: Beyond defense, there is growing evidence that PUAs function in intercellular communication. nih.govsemanticscholar.org Research is exploring their potential roles in mediating interactions between diatoms and bacteria within the phycosphere (the microbial zone around a phytoplankton cell). mdpi.com Furthermore, (Z,Z)-4,7-Decadienal and its derivatives, such as (Z,Z)-4,7-Decadienyl acetate, are listed in databases as floral compounds and semiochemicals, suggesting a role in attracting pollinators or in insect pheromonal communication. pherobase.compherobase.com For example, the acetate derivative is used in the chemical communication system of the lesser date moth, Batrachedra amydraula. pherobase.com

The ongoing study of PUAs like (Z,Z)-4,7-Decadienal continues to reveal their importance in mediating complex biological and ecological interactions.

Data on Polyunsaturated Aldehydes (PUAs) in Diatoms

The following table summarizes common PUAs produced by various diatom species, highlighting their role as defensive compounds.

Diatom SpeciesPolyunsaturated Aldehydes (PUAs) Produced
Thalassiosira rotula(2E,4E/Z)-Hepta-2,4-dienal, (2E,4E/Z)-Octa-2,4-dienal, (2E,4E/Z,7Z)-Deca-2,4,7-trienal
Skeletonema marinoiHeptadienal and Octadienal isomers
Phaeodactylum tricornutumHeptadienal and Octadienal isomers
Cyclotella crypticaHeptadienal, Octadienal, Decadienal, Decatrienal, Octatrienal

Source: Data compiled from multiple studies. wikipedia.orgmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4Z,7Z)-deca-4,7-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLGFRRNMCCNBB-CWWKMNTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22644-09-3
Record name 4,7-Decadienal, (4Z,7Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022644093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-DECADIENAL, (4Z,7Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D7ZQ53IJI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemoenzymatic Production of Z,z 4,7 Decadienal

Established Chemical Synthesis Routes for (Z,Z)-4,7-Decadienal

The construction of the (Z,Z)-diene system in 4,7-deca­dienal relies on stereoselective olefination reactions. The Wittig reaction and its Horner-Wadsworth-Emmons variant are cornerstone methodologies for this purpose, allowing for the programmed installation of double bonds with specific (Z) or (E) geometry.

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are fundamental tools in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. organic-chemistry.orgorganic-chemistry.org

The Wittig Reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (or phosphorane). A key feature of this reaction is that the stereochemical outcome can be controlled by the nature of the ylide. Non-stabilized ylides, typically derived from primary alkyl halides, react under kinetic control to predominantly form (Z)-alkenes. organic-chemistry.orgmasterorganicchemistry.com This makes the Wittig reaction particularly suitable for synthesizing the (Z) double bonds required in (Z,Z)-4,7-deca­dienal. The reaction proceeds through a four-membered oxaphosphetane intermediate, and its rapid decomposition is key to preserving the Z-geometry. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. wikipedia.org These carbanions are generally more nucleophilic and less basic than their ylide counterparts. The standard HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene with high selectivity. organic-chemistry.org This is due to the equilibration of intermediates that allows the substituents to adopt the lower-energy trans configuration. organic-chemistry.org However, specific modifications have been developed to steer the reaction toward the (Z)-alkene product.

Achieving high geometric purity is paramount in the synthesis of stereoisomers like (Z,Z)-4,7-deca­dienal. The stereochemical course of olefination reactions is highly dependent on the reagents and conditions employed.

For the Wittig reaction , high (Z)-selectivity is typically achieved using non-stabilized ylides under salt-free conditions. The presence of lithium salts can stabilize the betaine (B1666868) intermediate, allowing for equilibration that erodes the (Z)-selectivity. organic-chemistry.org Therefore, bases like sodium hydride (NaH) or sodium amide (NaNH₂) are often preferred over n-butyllithium (n-BuLi) for generating the ylide when high Z-purity is desired. organic-chemistry.orgmasterorganicchemistry.com

For the HWE reaction , obtaining the (Z)-isomer requires overcoming the inherent preference for the (E)-product. The Still-Gennari modification addresses this challenge by using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) in combination with strongly dissociating conditions, such as potassium hexamethyldisilazide (KHMDS) as the base and 18-crown-6 (B118740) in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.org These conditions accelerate the elimination of the oxaphosphetane intermediate before it can equilibrate to the more stable trans-adduct, resulting in excellent (Z)-selectivity. wikipedia.orgsemanticscholar.org The synthesis of a (Z,Z)-diene would necessitate the careful sequential application of these stereocontrolled reactions to install each of the two (Z)-configured double bonds.

While the core phosphorus reagents in Wittig and HWE reactions are stoichiometric, catalysts and specific reaction conditions play a crucial role in optimizing both the chemical yield and the stereochemical purity of the final product.

The choice of base, solvent, and temperature are critical variables that must be fine-tuned. For instance, in the Wittig reaction, mild bases like silver carbonate have been shown to be effective for reactions involving base-sensitive substrates, extending the scope of the reaction. nih.gov In other contexts, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, may be used to assemble fragments of the carbon skeleton before the final olefination step is performed to introduce the double bond with the desired stereochemistry. researchgate.net

ParameterInfluence on Wittig ReactionInfluence on HWE ReactionObjective for (Z,Z)-Isomer Synthesis
Phosphorus Reagent Non-stabilized ylides (e.g., from alkylphosphonium salts) favor (Z)-alkenes. organic-chemistry.orgStandard phosphonates favor (E)-alkenes; Still-Gennari type phosphonates (with EWGs) favor (Z)-alkenes. wikipedia.orgUse of non-stabilized Wittig ylides or Still-Gennari modified HWE reagents.
Base Strong, non-lithium bases (e.g., KHMDS, NaHMDS) enhance (Z)-selectivity by avoiding betaine stabilization. organic-chemistry.orgStrong bases like NaH, BuLi are common. KHMDS is used in the Still-Gennari modification. organic-chemistry.orgwikipedia.orgSelection of a base that promotes kinetic control and high (Z)-selectivity.
Solvent Aprotic, non-polar solvents generally favor the kinetic (Z)-product.THF is commonly used, especially in modified procedures for (Z)-selectivity. wikipedia.orgUse of solvents that minimize intermediate equilibration.
Temperature Low temperatures (e.g., -78 °C) enhance kinetic control, leading to higher (Z)-purity.Low temperatures are also employed to improve stereoselectivity.Conducting the reaction at low temperatures to maximize kinetic product formation.
Additives/Catalysts Salt-free conditions are crucial. Some modern approaches explore catalytic Wittig reactions. organic-chemistry.orgAdditives like 18-crown-6 are used to sequester cations (K+) and promote dissociation, favoring the (Z)-pathway. wikipedia.orgUse of additives that favor the desired stereochemical pathway.

Enzymatic and Biocatalytic Approaches to (Z,Z)-4,7-Decadienal Production

Biocatalytic methods offer an alternative, "green" approach to synthesizing unsaturated aldehydes. These processes utilize enzymes or whole-cell microorganisms to perform specific chemical transformations, often with high regio- and stereoselectivity under mild conditions.

In nature, a variety of short-chain aldehydes are produced in plants through the lipoxygenase (LOX) pathway, contributing to the characteristic "green leaf volatile" aromas. mdpi.com This enzymatic cascade uses polyunsaturated fatty acids (PUFAs) as substrates. researchgate.net

The process begins with the enzyme lipoxygenase (LOX) , which catalyzes the regio- and stereo-specific incorporation of molecular oxygen into PUFAs that contain a (1Z, 4Z)-pentadiene structural motif, such as linoleic acid and linolenic acid. mdpi.commdpi.com Depending on the specific LOX enzyme, this reaction produces a 9-hydroperoxide or a 13-hydroperoxide derivative of the fatty acid. mdpi.com

The resulting fatty acid hydroperoxide is then cleaved by a second enzyme, hydroperoxide lyase (HPL) . researchgate.net HPLs belong to the cytochrome P450 enzyme family and are responsible for breaking the carbon chain of the hydroperoxide. mdpi.com This cleavage yields a short-chain aldehyde and a corresponding oxoacid. mdpi.comnih.gov For example, the HPL-mediated cleavage of 13-hydroperoxy-linolenic acid produces (3Z)-hexenal and 12-oxo-(9Z)-dodecenoic acid. mdpi.com The production of other aldehydes, including C9 dienals, proceeds through this same pathway from the appropriate PUFA precursors. researchgate.net This enzymatic cascade represents a direct biocatalytic route to the formation of unsaturated aldehydes structurally related to (Z,Z)-4,7-deca­dienal.

Whole microorganisms can be employed as biocatalysts to produce valuable flavor and fragrance compounds, including aldehydes. The non-conventional yeast Yarrowia lipolytica has been identified as a particularly useful organism for environmentally friendly biotransformation reactions. researchgate.net

Research has demonstrated the ability of Y. lipolytica to synthesize compounds such as hexanal (B45976) through the biotransformation of lipid substrates. researchgate.net In studies involving the synthesis of hexanal, it was shown that increasing the concentration of the precursor, linoleic acid, in the culture medium from 25 g/L to 100 g/L resulted in a five-fold increase in the concentration of the aldehyde product. researchgate.net This highlights the potential of using whole-cell systems to convert fatty acid precursors into valuable aldehydes. While the direct synthesis of (Z,Z)-4,7-deca­dienal by this method has not been specifically reported, the principle of using microorganisms to carry out LOX/HPL pathway reactions demonstrates a viable strategy for the synthesis of structurally related aldehyde analogues.

Optimization of Bioreaction Systems for Enhanced Stereospecificity

Detailed research specifically documenting the optimization of bioreaction systems for the enhanced stereospecificity of (Z,Z)-4,7-decadienal is not extensively available in the public literature. However, general principles for enhancing stereospecificity in the biocatalytic production of unsaturated aldehydes can be inferred from broader studies on related compounds.

The stereochemical outcome of the LOX pathway is dependent on the specific lipoxygenase and hydroperoxide lyase (HPL) enzymes used. The optimization of such bioreaction systems generally focuses on several key parameters to ensure high stereospecificity and yield.

Key Optimization Parameters in Bioreactors:

ParameterObjectiveTypical Approaches
Enzyme Selection To ensure the desired regio- and stereospecific oxidation of the fatty acid precursor.Screening of various plant or microbial LOX and HPL enzymes for activity and selectivity. Use of recombinant enzymes for consistent performance.
Substrate Concentration To maximize product yield without causing substrate inhibition of the enzymes.Fed-batch or continuous feeding strategies to maintain optimal substrate levels.
pH and Temperature To maintain optimal enzyme activity and stability.Buffering of the reaction medium and precise temperature control within the bioreactor.
Cofactor Regeneration To ensure the continuous activity of enzymes that require cofactors (e.g., alcohol dehydrogenase for alcohol formation).Implementation of enzymatic or electrochemical cofactor regeneration systems.
Product Removal To prevent product inhibition and degradation, and to simplify downstream processing.In situ product removal techniques such as gas stripping or solvent extraction.

This table presents generalized parameters for the optimization of bioreactors for the production of unsaturated aldehydes. Specific data for (Z,Z)-4,7-decadienal is not available.

Control over these parameters is crucial for directing the enzymatic cascade towards the synthesis of a specific stereoisomer, thereby enhancing the stereospecificity of the final product.

Derivatization and Analogues of (Z,Z)-4,7-Decadienal for Structure-Activity Relationship Studies

Scientific literature detailing the specific derivatization of (Z,Z)-4,7-decadienal and the synthesis of its analogues for structure-activity relationship (SAR) studies is limited. SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity, which can be crucial for applications in areas such as pest management or flavor science.

For unsaturated aldehydes in general, SAR studies often involve systematic modifications of the molecule to probe the importance of different structural features.

Common Modifications in SAR Studies of Unsaturated Aldehydes:

Structural FeatureModification StrategyPurpose
Aldehyde Group Reduction to an alcohol; Oxidation to a carboxylic acid; Conversion to an ester or acetal.To determine the necessity of the aldehyde functionality for biological activity.
Carbon Chain Length Synthesis of homologues with shorter or longer carbon chains.To assess the influence of chain length on activity and specificity.
Double Bond Position Synthesis of isomers with altered double bond locations.To evaluate the importance of the specific unsaturation pattern.
Double Bond Geometry Synthesis of different stereoisomers (e.g., (E,Z), (E,E), (Z,E)).To understand the role of stereochemistry in receptor binding or biological interaction.

This table outlines general strategies used in SAR studies of unsaturated aldehydes. Specific research on analogues and derivatives of (Z,Z)-4,7-decadienal is not readily found in published literature.

Such studies can reveal critical information, for instance, that the (Z)-3-hexen-1-ol structure is the ultimate essential component for upregulating certain defense-related genes in plants like maize, with the double bond being essential for this activity. researchgate.net In another context, a systematic assessment of terminally unsaturated aldehydes (C7-C13) identified non-8-enal as the most potent compound in terms of odor thresholds, with all tested aldehydes displaying green odor qualities. nih.gov These examples highlight the type of insights that could be gained from similar SAR studies on (Z,Z)-4,7-decadienal and its analogues.

Natural Occurrence, Biosynthesis, and Metabolic Transformations of Z,z 4,7 Decadienal

Occurrence in Biological Matrices

(Z,Z)-4,7-Decadienal has been identified in a variety of natural sources, where it often contributes significantly to the characteristic aroma of the organism. Its presence is well-documented in certain plant species and has been associated with lipid degradation processes in broader biological systems.

The most notable natural source of (Z,Z)-4,7-Decadienal is the essential oil of Acorus calamus L., commonly known as sweet flag or calamus. In this plant, the compound is considered a "character impact compound," meaning it is a primary contributor to the oil's distinctive and potent aroma. The odor of calamus oil is described as uniquely fatty, slightly sweet, and reminiscent of stale milk. Research has shown that (Z,Z)-4,7-Decadienal is present at concentrations that are thousands of times its odor threshold, amplifying its sensory impact. It has been isolated and synthesized to confirm its role as the key aromatic principle in calamus oil.

Table 1: Occurrence of (Z,Z)-4,7-Decadienal in Acorus calamus L. Essential Oil

PropertyFindingSource
Concentration 500 ppm researchgate.net
Odor Threshold 4.2 ppb researchgate.net
Sensory Description Peculiar, pleasant, slightly sweetish, fatty, reminiscent of stale milk researchgate.net
Significance Character impact compound of calamus oil thegoodscentscompany.com

Lipid peroxidation is a metabolic process involving the oxidative degradation of polyunsaturated fatty acids (PUFAs), which results in the formation of a wide array of reactive aldehydes. Several isomers of decadienal, such as trans,trans-2,4-decadienal, are well-established products of the peroxidation of ω-6 PUFAs like linoleic acid and arachidonic acid. nih.govnih.gov These aldehydes are often implicated in signaling pathways related to inflammation and oxidative stress. nih.govnih.gov However, the direct formation of the specific isomer (Z,Z)-4,7-Decadienal as a product of lipid peroxidation in biological systems is not extensively documented in the available scientific literature.

Marine diatoms and other microalgae are known producers of a class of bioactive metabolites called polyunsaturated aldehydes (PUAs), which are formed from the oxidative cleavage of fatty acids. nih.gov These compounds, including various isomers of heptadienal, octadienal, and decadienal, serve as defense mechanisms against grazers. nih.govmdpi.com For instance, aldehydes such as 2,4-trans-decadienal have been identified in diatom species like Thalassiosira rotula and Skeletonema species. nih.gov The diatom Cyclotella cryptica has been shown to produce dissolved and particulate forms of 2E,4E/Z-decadienal. mdpi.com While the production of decadienal isomers is a known feature of diatom metabolism, the specific presence of (Z,Z)-4,7-Decadienal in these marine organisms has not been explicitly confirmed in reviewed studies.

Biosynthetic Pathways Leading to (Z,Z)-4,7-Decadienal

The biosynthesis of unsaturated aldehydes is a complex enzymatic process that begins with the modification of long-chain fatty acids. This pathway is a crucial part of the metabolism of many plants and algae, often triggered by cellular damage.

The fundamental building blocks for the biosynthesis of C10 aldehydes like decadienals are polyunsaturated fatty acids (PUFAs). The formation of these aldehydes occurs through the oxidative cleavage of PUFAs containing a (Z,Z)-1,4-pentadiene structure. nih.gov Specific PUFAs such as linoleic acid (an omega-6 fatty acid) and arachidonic acid are known precursors for other decadienal isomers, like (E,Z)-2,4-decadienal and (E,E)-2,4-decadienal, in organisms such as brown algae. researchgate.net While it is highly probable that (Z,Z)-4,7-Decadienal is also derived from a PUFA precursor via a similar oxidative cleavage mechanism, the specific fatty acid that leads to this particular isomer is not definitively identified in the existing research.

The de novo synthesis of (Z,Z)-4,7-Decadienal is understood to proceed via the lipoxygenase (LOX) pathway, a sequence of enzymatic reactions common in plants and algae for producing various signaling and defense molecules. mdpi.comuliege.be

The key steps in this pathway are:

Lipoxygenase (LOX) Action : The process is initiated by the enzyme lipoxygenase, which catalyzes the dioxygenation of a specific PUFA precursor. This reaction introduces a hydroperoxy group onto the fatty acid backbone, creating an unstable intermediate known as a fatty acid hydroperoxide. nih.govresearchgate.net

Hydroperoxide Lyase (HPL) Cleavage : The fatty acid hydroperoxide is then cleaved by a second enzyme, hydroperoxide lyase (HPL). This enzyme breaks the carbon-carbon bond, resulting in the formation of a shorter-chain aldehyde and an oxo-acid. uliege.beresearchgate.net

The specific structure of the final aldehyde, including the position and configuration (Z or E) of the double bonds, is determined by the identity of the initial PUFA substrate and the regiospecificity of the LOX and HPL enzymes involved. mdpi.com For other aldehydes, this pathway is well-characterized; for example, 13-hydroperoxides are cleaved to form C6 aldehydes, while 9-hydroperoxides yield C9 aldehydes. uliege.be The precise enzymatic sequence and substrate that specifically yield (Z,Z)-4,7-Decadienal, however, remain a subject for more detailed investigation.

Chain-Shortening and Elongation Mechanisms in Related Aldehyde Biosynthesisnih.govresearchgate.netmarquette.edu

The biosynthesis of unsaturated aldehydes, such as (Z,Z)-4,7-decadienal, is intricately linked to the metabolism of fatty acids. In many organisms, particularly insects where these compounds often function as pheromones, the specific carbon chain length and positions of double bonds are achieved through a series of enzymatic modifications of common fatty acid precursors like palmitic acid and stearic acid. oup.com These modifications primarily involve desaturation, chain-shortening, and chain-elongation reactions.

Chain-shortening is a crucial process for producing medium-chain aldehydes from long-chain fatty acid precursors. The most common mechanism for this is a controlled version of the β-oxidation pathway, which typically occurs in the peroxisomes. oup.comlu.se In contrast to metabolic β-oxidation that continues until the fatty acid is completely broken down into acetyl-CoA units, the biosynthetic pathway is often limited to one or two cycles. oup.com This process systematically removes two-carbon units from the fatty acyl-CoA, allowing for the precise tailoring of the chain length. oup.com Enzymes such as peroxisomal acyl-CoA oxidases (POXes) play a key role in the initial step of this pathway, and their substrate specificity can influence the number of β-oxidation cycles a fatty acid undergoes. oup.com

Conversely, chain elongation is necessary when the required carbon skeleton is longer than the readily available fatty acid precursors. This process is carried out by a set of enzymes known as fatty acid elongases (ELOs). mdpi.comfrontiersin.org These enzymes are responsible for the rate-limiting condensation step in the elongation cycle, where a two-carbon unit, typically from malonyl-CoA, is added to the acyl chain. frontiersin.orgnih.gov This is followed by a series of reduction and dehydration reactions to produce a saturated acyl-CoA that is two carbons longer. nih.gov In insects, ELOs are involved in various physiological functions, including the biosynthesis of pheromones and the formation of cuticular hydrocarbons. mdpi.comfrontiersin.org The expression and specificity of different ELOs contribute to the diversity of fatty acid-derived semiochemicals.

The interplay between desaturation, chain-shortening, and elongation allows for the generation of a wide array of unsaturated aldehydes with specific chain lengths and double bond configurations. For instance, a C16 fatty acid could first be desaturated, then undergo one cycle of chain-shortening to produce a C14 intermediate, which could then be further modified. nih.gov The final step in the biosynthesis of the aldehyde often involves the reduction of the fatty acyl-CoA to a fatty alcohol by a fatty acyl-CoA reductase (FAR), followed by oxidation to the aldehyde. researchgate.net

Table 1: Key Enzyme Families in Aldehyde Biosynthesis via Chain Modification
Enzyme FamilyFunctionCellular LocationRole in Aldehyde Biosynthesis
Fatty Acyl-CoA Desaturases (FADs)Introduces double bonds into fatty acyl chainsEndoplasmic ReticulumCreates the unsaturation pattern required for the final aldehyde product.
Peroxisomal Acyl-CoA Oxidases (POXes)Catalyzes the first step of β-oxidationPeroxisomesInitiates the chain-shortening process to achieve the correct carbon chain length.
3-ketoacyl-CoA ThiolasesCatalyzes the final step of β-oxidation, cleaving a two-carbon unitPeroxisomesCompletes the cycle of chain-shortening by removing an acetyl-CoA unit.
Fatty Acid Elongases (ELOs)Condenses an acyl-CoA with malonyl-CoA to add two carbonsEndoplasmic ReticulumLengthens the carbon chain of fatty acid precursors to the required length.
Fatty Acyl-CoA Reductases (FARs)Reduces fatty acyl-CoAs to fatty alcoholsEndoplasmic ReticulumProduces the alcohol precursor which is subsequently oxidized to the aldehyde.

Metabolic Fate and Biotransformation of (Z,Z)-4,7-Decadienal in Organisms

Once (Z,Z)-4,7-decadienal has fulfilled its biological role, or upon exposure of an organism to this compound, it undergoes metabolic transformations to facilitate its detoxification and excretion. The metabolic fate of unsaturated aldehydes is generally governed by their reactive aldehyde group and carbon-carbon double bonds. The primary pathways for the biotransformation of such compounds are oxidation, reduction, and conjugation with endogenous nucleophiles like glutathione (B108866) (GSH).

Oxidation: The aldehyde functional group of (Z,Z)-4,7-decadienal can be oxidized to a carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). This would result in the formation of (Z,Z)-4,7-decadienoic acid. This conversion is a common detoxification pathway for aldehydes, as the resulting carboxylic acids are generally less reactive and more water-soluble, facilitating their elimination.

Reduction: Alternatively, the aldehyde group can be reduced to a primary alcohol, yielding (Z,Z)-4,7-decadien-1-ol. This reaction is typically catalyzed by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs), utilizing NADH or NADPH as cofactors. The resulting alcohol may then undergo further conjugation reactions before excretion.

Glutathione Conjugation: Due to the presence of conjugated double bonds, unsaturated aldehydes are electrophilic and can react with nucleophiles such as the thiol group of glutathione (GSH). This conjugation can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). The reaction, known as a Michael addition, results in the formation of a glutathione conjugate. This conjugate can then be further metabolized through the mercapturic acid pathway, ultimately being excreted in the urine as a mercapturic acid derivative. Studies on other decadienal isomers, such as trans,trans-2,4-decadienal, have shown that they can significantly affect cellular glutathione levels, indicating that conjugation is a major metabolic route. nih.gov

Table 2: Potential Metabolic Transformations of (Z,Z)-4,7-Decadienal
Metabolic PathwayEnzyme ClassPotential ProductSignificance
OxidationAldehyde Dehydrogenases (ALDHs)(Z,Z)-4,7-Decadienoic acidDetoxification, increased water solubility for excretion.
ReductionAlcohol Dehydrogenases (ADHs), Aldo-Keto Reductases (AKRs)(Z,Z)-4,7-Decadien-1-olFormation of a less reactive alcohol, which can be further conjugated.
Glutathione ConjugationGlutathione S-Transferases (GSTs)(Z,Z)-4,7-Decadienal-Glutathione conjugateDetoxification of the electrophilic aldehyde, leading to mercapturic acid formation and excretion.

Biological and Ecological Functions of Z,z 4,7 Decadienal

Role in Chemical Ecology and Inter-species Communication

(Z,Z)-4,7-Decadienal and its analogues are integral to the chemical language that governs interactions between different species. These semiochemicals can act as signals that repel, attract, or otherwise modify the behavior of organisms.

(Z,Z)-4,7-Decadienal is recognized as a floral compound, suggesting a role in plant-pollinator interactions. nih.govpherobase.com While the specific ecological significance of (Z,Z)-4,7-Decadienal as a floral scent is a subject of ongoing research, its analogues have well-established roles as semiochemicals, which are chemicals that convey signals between organisms. researchgate.net

A notable analogue, (Z,Z)-4,7-Decadienyl acetate, is a component of the sex pheromone of the lesser date moth, Batrachedra amydraula. nih.govpherobase.com Pheromone-baited traps containing a blend of (Z,Z)-4,7-Decadienyl acetate, Z-5-Decenyl acetate, and Z-5-Decen-1-ol are utilized for monitoring the population of this significant agricultural pest. researchgate.netentomoljournal.comiraqi-datepalms.net The effectiveness of these traps highlights the critical role of this analogue in the reproductive communication of the species.

Table 1: Examples of (Z,Z)-4,7-Decadienal and its Analogue in Semiochemical Systems

Compound Type of Semiochemical Function Organism(s) Involved
(Z,Z)-4,7-Decadienal Floral Compound Potential role in pollination Plants

Polyunsaturated aldehydes (PUAs), including various isomers of decadienal, are key components of the chemical defense system of diatoms, a major group of phytoplankton. wikipedia.org These compounds are rapidly produced when diatom cells are damaged, such as during grazing by zooplankton like copepods. wikipedia.org This wound-activated response is considered a significant ecological mechanism that can deter herbivores and reduce grazing pressure. wikipedia.orgscispace.com

The release of these aldehydes can have deleterious effects on the grazers, impacting their reproductive success by causing low egg viability and high rates of birth defects in their offspring. wikipedia.org This form of chemical defense, known as allelopathy, not only protects the diatom population from predation but can also influence the structure of the entire planktonic food web. researchgate.netuakron.edu The cytotoxic effects of these diatom-derived aldehydes have been observed across a wide range of organisms, from bacteria to invertebrates. nih.gov The production of PUAs is a rapid defense mechanism, with a significant portion of the precursor fatty acids being converted within minutes of cell damage. wikipedia.org

Research into the effects of decadienal isomers on cellular signaling has revealed significant impacts, particularly in eukaryotic marine organisms. For instance, 2,4-trans-decadienal has been shown to affect the life cycle of the ascidian Ciona intestinalis by modulating key signaling pathways. nih.govroyalsocietypublishing.orguni.lunih.gov

Specifically, this decadienal isomer was found to reduce the levels of nitric oxide (NO), a crucial signaling molecule in many physiological processes. nih.govroyalsocietypublishing.orgnih.govnih.govabcam.comfrontiersin.org This reduction in NO leads to the upregulation of an ERK phosphatase, which in turn dephosphorylates and inactivates Extracellular signal-regulated kinase (ERK). nih.govroyalsocietypublishing.orguni.lunih.gov The ERK signaling pathway is vital for processes such as cell proliferation and differentiation, and its inactivation can lead to developmental delays. nih.govroyalsocietypublishing.orguni.lu In the case of Ciona intestinalis, exposure to decadienal resulted in a delay in metamorphosis. nih.govnih.gov These findings suggest that diatom-derived aldehydes can act as environmental signals that interfere with critical developmental and physiological processes in other organisms by targeting conserved signaling pathways. While specific studies on the (Z,Z)-4,7 isomer are limited, the activity of other decadienal isomers points to a potential for this class of compounds to act as potent signaling molecules.

Mechanistic Studies of Biological Activities (excluding clinical trials)

The biological activities of unsaturated aldehydes like (Z,Z)-4,7-Decadienal extend to direct interactions with cellular and molecular components, leading to antimicrobial and potentially immunomodulatory effects.

Unsaturated aldehydes, as a class of compounds, are known to possess broad-spectrum antimicrobial activity. researchgate.net Studies on related α,β-unsaturated aldehydes, such as (E,E)-2,4-decadienal, have provided insights into their mechanism of action. nih.gov The primary target of these aldehydes appears to be the bacterial cell membrane. nih.gov

It is proposed that these lipophilic molecules cause a significant disruption of the lipid portion of the plasma membrane, leading to increased permeability. nih.govresearchgate.net This perturbation allows the aldehydes to penetrate the bacterial cells and potentially interact with intracellular targets. nih.govresearchgate.net The effectiveness of this antimicrobial action is often correlated with the chain length of the aldehyde and the presence of the α,β-double bond. nih.gov The general mechanism involves the aldehyde reacting with cellular components, impairing biochemical processes and ultimately leading to cell death. situbiosciences.comnih.gov

Table 2: Proposed Mechanism of Antimicrobial Action for Unsaturated Aldehydes

Step Description Cellular Target Consequence
1 Interaction with Cell Envelope Bacterial plasma membrane Initial disruption of membrane integrity
2 Membrane Perturbation Lipid bilayer Increased membrane permeability
3 Cellular Penetration Cytoplasm Aldehyde enters the cell

The role of unsaturated aldehydes in modulating inflammatory responses is complex, with studies on related compounds showing both pro-inflammatory and anti-inflammatory potential. Certain α,β-unsaturated aldehydes, such as acrolein and crotonaldehyde, have been demonstrated to stimulate the release of pro-inflammatory cytokines, including Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), from human macrophages. atsjournals.orgatsjournals.org This suggests that exposure to such aldehydes could contribute to inflammatory conditions. atsjournals.org

Conversely, there is evidence that some aldehydes may have anti-inflammatory effects. For example, essential oils with a high aldehyde content have been noted for their sedative and anti-inflammatory properties. edenbotanicals.com Furthermore, some studies suggest that α,β-unsaturated aldehydes can modulate inflammatory pathways, such as the NF-κB signaling pathway, which is a key regulator of cytokine production. nih.gov However, the specific effects can be cell-type dependent and influenced by the concentration of the aldehyde. nih.gov It is important to note that there is currently a lack of direct research on the anti-inflammatory properties and cytokine regulation specifically by (Z,Z)-4,7-Decadienal, and the information is inferred from the broader class of unsaturated aldehydes.

Protein Modification via Schiff Base Adduct Formation and Impact on Protein Functionality

(Z,Z)-4,7-Decadienal, as a reactive aldehyde derived from lipid peroxidation, can covalently modify proteins, thereby altering their structure and function. One of the primary mechanisms for this modification is the formation of a Schiff base. This reaction occurs between the carbonyl group of the aldehyde and the primary amino group of a lysine (B10760008) residue within the protein chain. nih.govnih.govmdpi.com This non-enzymatic reaction is a form of post-translational modification that can have significant biological consequences.

The formation of a Schiff base adduct introduces a new carbonyl group into the protein, a process known as protein carbonylation, which is a widely recognized marker of oxidative damage. researchgate.net The initial Schiff base can be unstable but may undergo further reactions, such as cyclization or reactions with other amino acid residues, leading to the formation of more stable and irreversible adducts like pyrrole (B145914) derivatives. nih.gov

These modifications can lead to profound changes in protein functionality. The adduction of (Z,Z)-4,7-Decadienal can induce:

Protein Cross-linking and Aggregation: The modified lysine residue or the aldehyde itself can react with other nucleophilic amino acid side chains (such as cysteine or histidine), leading to the formation of intra- and intermolecular cross-links. nih.govresearchgate.net This cross-linking promotes protein aggregation, which can render enzymes inactive and contribute to the formation of insoluble protein deposits.

Alteration of Protein Conformation: The addition of the aldehyde molecule to an amino acid residue can disrupt the native three-dimensional structure of the protein. This conformational change can affect enzyme active sites, receptor binding domains, and other functionally critical regions.

Inactivation of Enzymes: Many enzymes rely on specific lysine residues within their active sites for catalytic activity. The formation of a Schiff base with these critical residues can block substrate binding or inhibit the catalytic mechanism, leading to a loss of enzymatic function. mdpi.com

The table below summarizes the key reactions and consequences of protein modification by lipid-derived aldehydes.

Reaction MechanismTarget Amino AcidResulting AdductImpact on Protein Functionality
Schiff Base FormationLysineSchiff Base, Pyrrole DerivativesLoss of charge, protein carbonylation, potential for cross-linking, enzyme inactivation. nih.govmdpi.com
Michael AdditionCysteine, Histidine, LysineCovalent Carbonyl AdductsProtein carbonylation, disruption of active sites, altered protein structure. nih.govnih.gov
Cross-LinkingLysine, Cysteine, HistidineIntra/Intermolecular BridgesProtein aggregation, loss of solubility, enzyme inactivation, formation of insoluble deposits. researchgate.net

Oxidative Stress Response and Cellular Damage Pathways

The generation of (Z,Z)-4,7-Decadienal is intrinsically linked to oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. As a stable end-product of the peroxidation of polyunsaturated fatty acids (PUFAs), (Z,Z)-4,7-Decadienal serves as both a biomarker and a mediator of oxidative damage. mdpi.comnih.gov

When cellular antioxidant defenses are overwhelmed, ROS attack cellular membranes, initiating a chain reaction of lipid peroxidation that yields a variety of reactive aldehydes, including (Z,Z)-4,7-Decadienal. These aldehydes are highly cytotoxic and can propagate cellular injury through several mechanisms:

Depletion of Cellular Antioxidants: Reactive aldehydes can form adducts with low-molecular-weight antioxidants like glutathione (B108866), depleting the cell's primary defense against oxidative insults and further exacerbating oxidative stress.

Mitochondrial Dysfunction: Aldehyde-protein adducts can damage components of the electron transport chain, leading to impaired mitochondrial respiration, reduced ATP production, and increased ROS leakage, creating a vicious cycle of oxidative damage.

Induction of Apoptosis: The accumulation of damaged, aggregated proteins and widespread cellular dysfunction triggered by reactive aldehydes can activate programmed cell death pathways (apoptosis). nih.gov Aldehydes can modify and activate key signaling proteins involved in both extrinsic (receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.gov

Disruption of Signaling Pathways: The covalent modification of signaling proteins, such as kinases and transcription factors, can aberrantly alter cellular signaling cascades. This can disrupt normal cellular processes like proliferation, differentiation, and stress response. nih.govnih.gov

The accumulation of proteins covalently modified by lipid-derived aldehydes is a hallmark of oxidative stress and is implicated in the pathology of numerous diseases. sfrbm.org These modified proteins can serve as reliable biomarkers for assessing the extent of oxidative damage in tissues. semanticscholar.org

Contribution to Sensory Profiles in Food Science and Flavor Chemistry

Character Impact Compound Analysis and Odor Perception

(Z,Z)-4,7-Decadienal is recognized as a potent aroma-active compound that significantly influences the sensory profile of various foods. It is often described as a "character impact compound," meaning its presence, even at low concentrations, is critical to the characteristic aroma of a product. It has been identified as the character impact compound in the oil of Acorus calamus L. thegoodscentscompany.com

The odor profile of (Z,Z)-4,7-Decadienal and its isomers is generally associated with fatty, green, and citrus notes. The perception can vary significantly with concentration. For instance, the related compound (E,E)-2,4-Decadienal is described as having a deep, fatty, chicken-like aroma at higher concentrations, while at lower dilutions, it imparts citrus, orange, or grapefruit notes. wikipedia.org Similarly, 4,7-decadienal (B12655754) has been described as having a citrus-type odor. thegoodscentscompany.com This dual characteristic is common among dienals and makes (Z,Z)-4,7-Decadienal a contributor to both desirable cooked, fatty notes and fresh, citrusy or green nuances in different food systems.

Its sensory importance is often evaluated using techniques like Gas Chromatography-Olfactometry (GC-O), which allows researchers to smell individual volatile compounds as they elute from the gas chromatograph, and by calculating Odor Activity Values (OAVs), which compare a compound's concentration to its odor detection threshold.

Formation Mechanisms in Food Matrix Degradation (e.g., Lipid Oxidation in Meats and Oils)

(Z,Z)-4,7-Decadienal is not typically present in fresh, unprocessed foods but is formed as a secondary product of lipid oxidation, particularly the autoxidation of polyunsaturated fatty acids (PUFAs). The primary precursors for its formation are α-linolenic acid (an omega-3 fatty acid) and linoleic acid (an omega-6 fatty acid), which are abundant in many meats, fish, and vegetable oils. nih.govsemanticscholar.orgnih.gov

The formation process is a free-radical chain reaction involving three main stages:

Initiation: A hydrogen atom is abstracted from a carbon adjacent to a double bond in a PUFA, forming a fatty acid radical. This is often initiated by factors like heat, light, or the presence of metal ions.

Propagation: The fatty acid radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from another PUFA molecule, creating a lipid hydroperoxide and a new fatty acid radical, thus propagating the chain reaction.

Termination/Decomposition: The lipid hydroperoxides formed during propagation are unstable and decompose. This decomposition, known as β-scission, breaks the carbon chain and results in the formation of a wide array of smaller, volatile molecules, including various aldehydes, ketones, and alcohols. (Z,Z)-4,7-Decadienal is one of the many aldehydes generated through this degradation pathway. nih.gov

The table below outlines the key fatty acid precursors and the general pathway leading to the formation of (Z,Z)-4,7-Decadienal.

Precursor Fatty AcidKey IntermediateFormation PathwayResulting Aldehyde
α-Linolenic Acid (C18:3, n-3)Linolenic Acid HydroperoxidesAutoxidation / Enzymatic Oxidation → β-Scission(Z,Z)-4,7-Decadienal and other dienals (e.g., 2,4-Heptadienal) nih.govnih.gov
Linoleic Acid (C18:2, n-6)Linoleic Acid HydroperoxidesAutoxidation / Enzymatic Oxidation → β-Scission(Z,Z)-4,7-Decadienal and other dienals (e.g., 2,4-Decadienal) acs.orgnih.gov

Volatile Release and Aroma Development During Processing

The formation and release of (Z,Z)-4,7-Decadienal are profoundly influenced by food processing. Mechanical and thermal treatments accelerate lipid oxidation, leading to the development of characteristic aromas, which can be either desirable (e.g., cooked meat flavor) or undesirable (e.g., rancidity in stored oils).

Factors that promote its release and aroma development include:

Heat Treatment: Cooking processes like frying, roasting, and baking provide the thermal energy needed to accelerate the decomposition of lipid hydroperoxides into volatile aldehydes. nih.govnih.gov As processing time and temperature increase, the generation of these compounds often rises. nih.gov

Mechanical Processing: Actions such as grinding, cutting, and mincing meat disrupt cell membranes. This increases the interaction between unsaturated fatty acids and pro-oxidants like oxygen and metal-containing enzymes, thereby promoting rapid lipid oxidation.

High-Pressure Processing (HHP): This non-thermal technology can also influence volatile profiles. Studies have shown that HHP can lead to an increase in the concentration of certain aldehydes, likely by promoting oxidative processes. nih.gov

The release of (Z,Z)-4,7-Decadienal from the food matrix into the air, where it can be perceived by the olfactory system, depends on its volatility and the physicochemical properties of the food. acs.org The interaction of the aldehyde with other food components, such as proteins and lipids, can either trap the aroma compound or facilitate its release during mastication and heating. researchgate.net

Advanced Analytical Techniques for the Characterization and Quantification of Z,z 4,7 Decadienal

Chromatographic Separation Methods for Isomer Analysis

Chromatography is the cornerstone for separating (Z,Z)-4,7-decadienal from a sample matrix and, crucially, from its other stereoisomers. The choice of method depends on the complexity of the sample and the analytical objective.

Gas chromatography is the most prevalent technique for the analysis of volatile and semi-volatile compounds like (Z,Z)-4,7-decadienal. The compound's volatility and thermal stability make it an ideal candidate for GC-based separation.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is a powerful tool for both identifying and quantifying (Z,Z)-4,7-decadienal. After separation on a GC column (typically a polar capillary column like those with a polyethylene glycol or wax stationary phase for optimal separation of aldehydes), the effluent is directed into a mass spectrometer. The MS detector fragments the molecule into characteristic ions, providing a unique mass spectrum that serves as a chemical fingerprint for identification. Quantification is achieved by comparing the peak area of the compound to that of a known concentration of a standard.

Gas Chromatography-Olfactometry (GC-O): In flavor and fragrance analysis, GC-O is indispensable for identifying odor-active compounds. wordpress.comrmit.edu.au The effluent from the GC column is split, with one part going to a conventional detector (like a Flame Ionization Detector, FID, or MS) and the other to a sniffing port where a trained analyst can assess the odor of the eluting compounds. wordpress.comrmit.edu.au This technique is crucial for determining the sensory impact of (Z,Z)-4,7-decadienal in a complex mixture, as it directly links the chemical identity of a peak with its specific aroma characteristic. Studies identifying it as a character-impact compound in natural products like the oil of Acorus calamus L. would rely heavily on this method. thegoodscentscompany.com

Direct analysis of (Z,Z)-4,7-decadienal by High-Performance Liquid Chromatography (HPLC) is uncommon due to its high volatility and the non-polar nature of typical reversed-phase columns, which provide poor retention for such molecules. However, HPLC can be employed for the analysis of aldehydes after a chemical derivatization step. waters.comufba.brresearchgate.netnih.gov

This process involves reacting the aldehyde with a derivatizing agent to form a more stable, less volatile, and more easily detectable derivative. A common reagent used for this purpose is 2,4-dinitrophenylhydrazine (DNPH). waters.comufba.br The reaction converts the aldehyde into a 2,4-dinitrophenylhydrazone, which exhibits strong ultraviolet (UV) absorbance, making it highly suitable for HPLC-UV detection. waters.comufba.br This method is often used for analyzing aldehydes in air, water, and food samples where pre-concentration and derivatization are necessary. waters.comufba.brrsc.org The resulting hydrazone derivatives can then be separated and quantified using reversed-phase HPLC.

Table 1: Comparison of GC and HPLC for (Z,Z)-4,7-Decadienal Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation in the gas phase based on volatility and interaction with a stationary phase.Separation in the liquid phase based on partitioning between a mobile and stationary phase.
Applicability Ideal for direct analysis of volatile and thermally stable compounds.Generally requires prior derivatization (e.g., with DNPH) for aldehydes. waters.comufba.br
Common Detectors Mass Spectrometry (MS), Flame Ionization Detector (FID), Olfactometry (O).Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS).
Advantages High resolution, high sensitivity, direct coupling with MS and olfactometry.Suitable for non-volatile or thermally labile derivatives.
Limitations Not suitable for non-volatile or thermally unstable compounds.Direct analysis is impractical due to the compound's volatility.

For exceptionally complex samples containing numerous isomers and structurally similar compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.govnih.gov In this technique, the effluent from a primary GC column is subjected to a second, independent separation on a shorter, secondary column with a different stationary phase. nih.gov

The primary advantage of GC×GC is its immense increase in peak capacity, which allows for the separation of co-eluting compounds that would overlap in a single-dimension GC analysis. waters.com This is particularly valuable for the isomeric analysis of decadienals, where the (Z,Z)-, (E,Z)-, (Z,E)-, and (E,E)- isomers can be resolved from each other and from other interfering compounds in the matrix. waters.com The resulting data is presented as a two-dimensional chromatogram, providing a detailed fingerprint of the sample's volatile composition. When coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC provides unparalleled separation and identification capabilities for trace analytes in challenging matrices.

Spectroscopic and Spectrometric Elucidation of (Z,Z)-4,7-Decadienal Structure

While chromatography separates the compound, spectroscopy and spectrometry are used to elucidate its molecular structure, confirm its identity, and verify its stereochemistry.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its fragments. The molecular formula of (Z,Z)-4,7-decadienal is C₁₀H₁₆O, giving it a monoisotopic mass of approximately 152.12 Da.

Upon electron ionization (EI), the molecule fragments in a predictable manner. The fragmentation pattern is key to confirming the structure. For (Z,Z)-4,7-decadienal, characteristic fragmentation would include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty Rearrangement: A common fragmentation pathway for carbonyl compounds.

Cleavage at allylic positions: The C-C bonds adjacent to the double bonds are prone to breaking.

High-resolution mass spectrometry (HRMS) can determine the mass of an ion with extremely high accuracy (typically to within 0.001 Da), allowing for the unambiguous determination of the elemental formula of the molecular ion and its fragments.

Table 2: Predicted Key Mass Fragments for (Z,Z)-4,7-Decadienal (C₁₀H₁₆O)

m/z Value (Predicted)Fragment Identity (Predicted)Fragmentation Pathway
152[C₁₀H₁₆O]⁺Molecular Ion (M⁺)
151[C₁₀H₁₅O]⁺Loss of a hydrogen atom from the aldehyde group (M-1). libretexts.org
123[C₉H₁₅]⁺Loss of the aldehyde functional group (-CHO) (M-29). libretexts.org
81[C₆H₉]⁺Cleavage at the C5-C6 bond (allylic position).
67[C₅H₇]⁺Cleavage at the C3-C4 bond (allylic position).
55[C₄H₇]⁺Common fragment from cleavage of the alkyl chain.
41[C₃H₅]⁺Allyl cation, a common fragment in unsaturated systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of a molecule's structure and stereochemistry. wordpress.comwikipedia.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For (Z,Z)-4,7-decadienal, the key to confirming the stereochemistry lies in the analysis of the proton-proton coupling constants (J-values) for the hydrogens on the double bonds (vinylic protons).

Cis (Z) Configuration: The coupling constant between two protons on the same side of a double bond (Jcis) is typically in the range of 7-12 Hz.

Trans (E) Configuration: The coupling constant between two protons on opposite sides of a double bond (Jtrans) is significantly larger, typically in the range of 12-18 Hz.

Therefore, the ¹H NMR spectrum of (Z,Z)-4,7-decadienal is expected to show coupling constants of approximately 10-11 Hz for the protons on both the C4=C5 and C7=C8 double bonds, confirming the Z configuration at both positions. Furthermore, ¹³C NMR chemical shifts can distinguish between the different carbon environments within the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (Z,Z)-4,7-Decadienal

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm) oregonstate.edulibretexts.orgKey ¹H Coupling Information
C1-CHO~9.7 (triplet)~202 (Aldehyde)Coupling to C2 protons.
C2-CH₂-~2.4~44-
C3-CH₂-~2.3~22-
C4, C5-CH=CH-~5.4 (multiplet)~125-130 (Alkene)J(H4-H5) ≈ 10-11 Hz confirms Z geometry.
C6-CH₂-~2.8 (allylic)~26 (diallylic)-
C7, C8-CH=CH-~5.4 (multiplet)~125-130 (Alkene)J(H7-H8) ≈ 10-11 Hz confirms Z geometry.
C9-CH₂-~2.1 (allylic)~21-
C10-CH₃~1.0 (triplet)~14Coupling to C9 protons.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy, and its more advanced iteration, Fourier-Transform Infrared (FTIR) spectroscopy, are powerful non-destructive techniques for identifying the functional groups present in a molecule. nih.gov By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated, which corresponds to the vibrational frequencies of the chemical bonds within the molecule. nih.gov For (Z,Z)-4,7-Decadienal, IR spectroscopy is instrumental in confirming the presence of its key structural features: the aldehyde group and the carbon-carbon double bonds.

The IR spectrum of an aldehyde is characterized by several distinct absorption bands. pressbooks.pubopenstax.org The most prominent of these is the strong C=O stretching vibration, which for α,β-unsaturated aldehydes like (Z,Z)-4,7-Decadienal, typically appears in the region of 1710-1685 cm⁻¹. libretexts.org Conjugation of the carbonyl group with a double bond lowers the absorption frequency compared to saturated aldehydes, which absorb near 1730 cm⁻¹. pressbooks.publibretexts.org

Another hallmark of an aldehyde is the presence of two characteristic C-H stretching absorptions for the aldehydic proton, appearing between 2830-2695 cm⁻¹. libretexts.org One of these peaks is often seen around 2720-2750 cm⁻¹ and can appear as a shoulder to the left of the main alkyl C-H stretching bands. libretexts.orgpressbooks.pub The presence of these two bands is a key diagnostic tool for distinguishing aldehydes from ketones. pressbooks.pubopenstax.org

Furthermore, the (Z,Z)-4,7-Decadienal molecule contains two cis (Z) carbon-carbon double bonds. The C=C stretching vibration for alkenes is typically observed in the 1680-1640 cm⁻¹ region, though its intensity can be variable. libretexts.orglibretexts.org Additionally, the =C-H stretching vibrations of the alkene groups are expected to appear in the region of 3100-3000 cm⁻¹. libretexts.orglibretexts.org

Table 1: Expected Infrared Absorption Frequencies for (Z,Z)-4,7-Decadienal

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde (C=O)Stretch1710 - 1685Strong
Aldehyde (C-H)Stretch2830 - 2800 and 2750 - 2695Medium to Weak
Alkene (C=C)Stretch1680 - 1640Medium to Weak
Alkene (=C-H)Stretch3100 - 3000Medium
Alkane (C-H)Stretch3000 - 2850Strong

Extraction and Enrichment Techniques for Trace Level Analysis

Due to the often low concentrations of (Z,Z)-4,7-Decadienal in food and environmental samples, its direct analysis is challenging. Therefore, highly efficient extraction and enrichment techniques are required to isolate it from the sample matrix and concentrate it to a level suitable for detection by analytical instruments.

Headspace Solid-Phase Microextraction (HS-SPME) and Stir-Bar Sorptive Extraction (SBSE)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and sensitive sample preparation technique ideal for volatile and semi-volatile compounds. mdpi.commdpi.com In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample) in a sealed vial. mdpi.com Volatile analytes, including (Z,Z)-4,7-Decadienal, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com After a specific extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction temperature and time, sample volume, and the addition of salt to the matrix (salting-out effect). mdpi.comfrontiersin.org Common fibers for volatile analysis include those with coatings like Polydimethylsiloxane (PDMS) or mixed phases such as Carboxen/Polydimethylsiloxane (CAR/PDMS). frontiersin.orgnih.gov Optimization of these parameters is crucial for achieving maximum sensitivity. mdpi.commdpi.com

Table 2: Typical Parameters for HS-SPME Optimization

ParameterRange/OptionsPurpose
Fiber Coating PDMS, CAR/PDMS, DVB/CAR/PDMSSelectivity for target analytes
Extraction Temp. 30 - 70 °CAffects analyte volatility and partitioning
Extraction Time 15 - 60 minTime to reach equilibrium or maximum sorption
Ionic Strength 0 - 40% (e.g., NaCl)Increases analyte volatility by salting-out
Agitation 250 - 500 rpmFacilitates mass transfer to the headspace

Stir-Bar Sorptive Extraction (SBSE) is another powerful solventless technique that offers significantly higher extraction capacity and sensitivity compared to SPME. elementlabsolutions.comnih.gov SBSE utilizes a magnetic stir bar coated with a thick layer of a sorptive phase, most commonly PDMS. elementlabsolutions.comagilent.com The stir bar is placed directly into a liquid sample and stirred for a defined period (e.g., 30 to 120 minutes). agilent.com During this time, analytes partition from the sample matrix into the PDMS coating. nih.gov Following extraction, the stir bar is removed, dried, and the analytes are thermally desorbed in a dedicated unit for GC-MS analysis. elementlabsolutions.comagilent.com The larger volume of the sorptive phase in SBSE allows for a more exhaustive extraction of analytes, leading to lower detection limits, which is particularly advantageous for trace-level flavor compounds. nih.govacs.org

Solvent-Assisted Flavor Evaporation (SAFE) and Distillation Methods

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized high-vacuum distillation technique designed for the gentle isolation of volatile and semi-volatile compounds from complex food matrices, especially those with high fat content. tum.detum.de The method involves introducing a solvent extract of the sample into a distillation apparatus under high vacuum (e.g., ≤ 5 × 10⁻³ Pa) and at a mild temperature (e.g., 50 °C). researchgate.net Under these conditions, the volatile compounds evaporate along with the solvent, leaving non-volatile components like lipids and sugars behind. tum.de The volatiles are then collected in a vessel cooled with liquid nitrogen (-196 °C). researchgate.net A key advantage of SAFE is its ability to prevent the thermal degradation of sensitive compounds and the formation of artifacts, which can occur with traditional distillation methods. tum.deresearchgate.net Different solvents like dichloromethane or pentane can be used to target specific analytes. mdpi.com

Traditional distillation techniques, such as Simultaneous Distillation-Extraction (SDE), have also been widely used for flavor analysis. walshmedicalmedia.comnih.gov In SDE, the sample is steam distilled while a water-immiscible solvent is continuously refluxed, allowing for the simultaneous extraction of the distilled volatiles. walshmedicalmedia.com While effective, SDE and other high-temperature distillation methods can sometimes lead to the formation of artifacts or the loss of thermally labile compounds. researchgate.net Compared to these methods, SAFE provides a more reliable means of isolating an aroma profile that is representative of the original sample. tum.detum.de

Quantitative Analysis and Method Validation for (Z,Z)-4,7-Decadienal in Diverse Samples

Once (Z,Z)-4,7-Decadienal has been extracted and concentrated, its quantification is typically performed using gas chromatography-mass spectrometry (GC-MS). For accurate and reliable results, the analytical method must be thoroughly validated. mdpi.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.com Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.comnih.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated, and a correlation coefficient (R²) close to 1.0 indicates good linearity. nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries typically in the range of 70-120% are considered acceptable. nih.gov

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov

For the quantification of (Z,Z)-4,7-Decadienal, stable isotope dilution assays (SIDA) using a labeled internal standard are often the gold standard, as they can accurately correct for analyte losses during sample preparation and analysis.

Table 3: Illustrative Method Validation Parameters for Trace Analysis

ParameterTypical Acceptance CriteriaDescription
Linearity (R²) > 0.99Demonstrates a proportional response to concentration.
LOD Signal-to-Noise Ratio ≈ 3:1The lowest detectable concentration.
LOQ Signal-to-Noise Ratio ≈ 10:1The lowest quantifiable concentration.
Accuracy (Recovery) 70 - 120%Measures the agreement between measured and true values.
Precision (RSD/CV) < 15-20%Measures the variability of repeated measurements.

Environmental Dynamics and Biotransformation of Z,z 4,7 Decadienal

Environmental Release and Distribution Pathways

(Z,Z)-4,7-Decadienal is a naturally occurring compound, primarily released into the environment from biogenic sources. As a floral volatile, it is emitted by various plant species as part of their chemical signaling mechanisms to attract pollinators. rsc.orgchesci.com The emission of such floral scents is influenced by environmental factors like temperature and light, with peak emissions often coinciding with pollinator activity. nih.govfrontiersin.org

Once released into the atmosphere, the distribution of (Z,Z)-4,7-decadienal is dictated by atmospheric conditions such as wind speed and direction. frontiersin.org Due to their volatility, such compounds can be transported over distances, although their high reactivity often limits their atmospheric lifetime. frontiersin.org Unsaturated aldehydes are also known to be washed out of the atmosphere by precipitation, leading to their deposition in terrestrial and aquatic ecosystems. researchgate.netgnest.org

The following table summarizes the primary environmental compartments where (Z,Z)-4,7-decadienal is likely to be found and the key distribution processes involved.

Environmental CompartmentPrimary Distribution Pathways
Atmosphere Volatilization from floral sources, atmospheric transport and mixing.
Hydrosphere Wet deposition via rain and snow, direct emission from aquatic plants (less common).
Lithosphere Wet and dry deposition from the atmosphere, direct release from plant litter.
Biosphere Emission from flowering plants, potential for bioaccumulation in organisms (though likely limited by rapid metabolism).

Abiotic Degradation Mechanisms (e.g., Photo-oxidation, Hydrolysis)

The chemical structure of (Z,Z)-4,7-decadienal, with its two carbon-carbon double bonds and an aldehyde functional group, makes it susceptible to various abiotic degradation processes.

Photo-oxidation: In the troposphere, the most significant removal process for unsaturated aldehydes is photo-oxidation. This involves reactions with photochemically generated oxidants, primarily the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃•). ucar.edu The presence of double bonds makes these molecules particularly reactive towards ozone. ucar.edu Such reactions lead to the formation of a variety of smaller, often oxygenated, products, including smaller aldehydes and carboxylic acids. ucar.eduacs.org The rate of these reactions can be influenced by the intensity of solar radiation and the concentration of atmospheric pollutants like nitrogen oxides (NOx). frontiersin.org Aldehydes themselves can also undergo photolysis, breaking down upon absorbing ultraviolet radiation. copernicus.orgcopernicus.org

The table below outlines the key abiotic degradation mechanisms for unsaturated aldehydes like (Z,Z)-4,7-decadienal.

Degradation MechanismReactants/ConditionsPotential ProductsEnvironmental Significance
Photo-oxidation Hydroxyl radicals (•OH), Ozone (O₃), Nitrate radicalsSmaller aldehydes, carboxylic acids, carbon oxidesPrimary degradation pathway in the atmosphere, contributes to photochemical smog formation.
Photolysis UV radiationRadical species, smaller moleculesContributes to atmospheric degradation, especially for simpler aldehydes.
Hydrolysis WaterDihydrates (gem-diols)Generally a minor pathway in comparison to oxidation and biodegradation.

Biotic Degradation and Microbial Metabolism in Ecosystems

Biotic degradation is a crucial pathway for the removal of (Z,Z)-4,7-decadienal from soil and water environments. Microorganisms, including bacteria and fungi, possess diverse metabolic capabilities to utilize organic compounds as sources of carbon and energy. researchgate.netjst.go.jpresearchgate.net Unsaturated aldehydes can be readily metabolized by various microbial communities. mdpi.com

The initial steps in the microbial degradation of (Z,Z)-4,7-decadienal likely involve the oxidation of the aldehyde group to a carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases. industrialchemicals.gov.au The resulting (Z,Z)-4,7-decadienoic acid can then be further metabolized through pathways such as β-oxidation, which sequentially shortens the carbon chain. The double bonds in the structure may require specific enzymatic reactions, such as isomerizations or hydrations, before the molecule can fully enter central metabolic pathways like the citric acid cycle.

The efficiency of biotic degradation is influenced by several environmental factors, including:

Microbial population: The presence of adapted microbial consortia is key.

Nutrient availability: The presence of other essential nutrients (e.g., nitrogen, phosphorus) can enhance microbial activity.

Temperature and pH: Optimal conditions vary for different microbial species.

Oxygen availability: Aerobic degradation is generally faster and more complete than anaerobic pathways.

Ecological Impact of (Z,Z)-4,7-Decadienal Degradation Products

The degradation of (Z,Z)-4,7-decadienal results in the formation of various transformation products, which can have their own ecological effects.

The atmospheric photo-oxidation of unsaturated aldehydes contributes to the formation of secondary organic aerosols and photochemical smog. researchgate.netepa.gov Some of the smaller aldehydes and peroxides formed can be irritants to the respiratory systems of organisms. epa.gov

In terrestrial and aquatic ecosystems, the microbial breakdown of (Z,Z)-4,7-decadienal ultimately leads to the formation of carbon dioxide and water, representing complete mineralization and incorporation into the carbon cycle. Intermediate degradation products, such as carboxylic acids, are generally less toxic than the parent aldehyde and can be readily utilized by other microorganisms. industrialchemicals.gov.au However, the introduction of significant quantities of any organic compound can alter the composition and activity of microbial communities.

The potential ecological impacts of degradation products are summarized in the table below.

Degradation Product ClassPotential Ecological Impact
Smaller Aldehydes Can be irritants; may contribute to atmospheric pollution. epa.gov Generally short-lived and further degraded.
Carboxylic Acids Generally of lower toxicity than aldehydes; can be readily metabolized by microorganisms. industrialchemicals.gov.au May cause localized, transient decreases in pH in poorly buffered environments.
Secondary Organic Aerosols Can affect air quality and climate by scattering and absorbing solar radiation. creative-proteomics.com
Carbon Dioxide and Water End products of complete mineralization; contribute to the natural carbon and water cycles.

Emerging Research Frontiers and Potential Academic Applications of Z,z 4,7 Decadienal

(Z,Z)-4,7-Decadienal, a significant natural volatile organic compound, is at the center of expanding research interest. Its role in chemical ecology and its potential applications in various scientific fields have opened up new avenues for academic exploration. This article delves into the emerging research frontiers concerning this specific dienal, from synthetic advancements to its potential as a biological tool.

Q & A

Q. What are the established synthetic routes for (Z,Z)-4,7-Decadienal, and what are their comparative advantages?

Methodological Answer: The synthesis of (Z,Z)-4,7-Decadienal typically involves Wittig or Horner-Wadsworth-Emmons reactions using aldehydes and phosphonium ylides. Van Lier et al. (1986) optimized a route starting from cis-3-hexenal and cis-3-pentenyl triphenylphosphonium bromide, achieving a 68% yield under controlled conditions (argon atmosphere, 0°C) . Comparative studies suggest that using zeolite Y catalysts in solvent-free conditions (Ballini et al., 1998) reduces side reactions, improving stereochemical purity . Researchers should prioritize reaction temperature control and catalyst selection to minimize isomerization.

Q. What analytical techniques are most reliable for confirming the stereochemistry of (Z,Z)-4,7-Decadienal?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) coupled with chiral columns (e.g., β-cyclodextrin-based) is standard for separating geometric isomers. Nuclear magnetic resonance (NMR), particularly 13C^{13}\text{C}-NMR, identifies double-bond positions via coupling constants (J4,5=10.2 HzJ_{4,5} = 10.2\ \text{Hz}, J7,8=10.5 HzJ_{7,8} = 10.5\ \text{Hz}) . For validation, compare retention times and spectral data with authentic samples synthesized via methods in Van Lier et al. (1986) .

Q. How does (Z,Z)-4,7-Decadienal contribute to the flavor profile of natural essential oils?

Methodological Answer: Sensory evaluation protocols (e.g., threshold testing) combined with GC-olfactometry are critical. Van Lier et al. (1986) identified (Z,Z)-4,7-Decadienal as the key odorant in Acorus calamus oil, with a detection threshold of 0.2 ppb in aqueous solutions . Researchers should replicate these methods using trained panels and dose-response curves to quantify odor potency in complex matrices.

Advanced Research Questions

Q. What mechanistic insights explain the oxidative instability of (Z,Z)-4,7-Decadienal in lipid-rich systems?

Methodological Answer: The compound’s conjugated diene structure makes it prone to autoxidation, forming off-flavors like 2-trans,4-cis,7-cis-decatrienal (Meijboom & Stroink, 1972) . To study this, use accelerated stability testing under varying oxygen levels (e.g., headspace analysis via solid-phase microextraction GC-MS). Kinetic modeling of peroxide formation rates under controlled humidity/temperature can elucidate degradation pathways.

Q. How can conflicting data on (Z,Z)-4,7-Decadienal’s sensory thresholds across studies be reconciled?

Methodological Answer: Discrepancies often arise from matrix effects (e.g., lipid vs. aqueous systems) or panelist training. Standardize protocols using ISO 13301:2018 for sensory analysis. For example, re-evaluate thresholds in both hydrophilic (water) and lipophilic (sunflower oil) matrices, and apply ANOVA to assess inter-panel variability . Meta-analyses of historical data (e.g., Van Lier, 1986 vs. Meijboom, 1972) can identify methodological outliers .

Q. What are the implications of (Z,Z)-4,7-Decadienal’s stereochemistry in receptor-binding studies?

Methodological Answer: Molecular docking simulations (e.g., using AutoDock Vina) paired with in vitro assays (e.g., human olfactory receptor OR1A1 activation) can clarify stereospecificity. KAJIWARA et al. (1977) demonstrated that Z-configuration double bonds enhance binding affinity to lipid membranes, which may correlate with odor perception . Validate findings via site-directed mutagenesis of receptor binding pockets.

Q. How do environmental factors influence the biosynthesis of (Z,Z)-4,7-Decadienal in plant systems?

Methodological Answer: Use transcriptomic and metabolomic profiling of Acorus calamus under stress conditions (e.g., drought, pathogen exposure) to identify biosynthetic enzymes (e.g., lipoxygenases). Van Lier et al. (1986) hypothesized light exposure as a key factor; replicate their hydroponic growth experiments with controlled UV-B radiation . Quantify intermediates via LC-MS/MS to map pathway regulation.

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., oxidative stability vs. sensory thresholds), apply triangulation by cross-referencing NMR/GC-MS data, computational models, and bioassays .
  • Experimental Design : Use factorial designs to isolate variables (e.g., temperature, catalyst type) in synthesis optimization . For sensory studies, double-blind protocols minimize bias .
  • Literature Review : Prioritize peer-reviewed journals (e.g., Agricultural and Biological Chemistry, Progress in Essential Oil Research) over patents or non-academic sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.